Dexamethasone 21-Formate
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Overview
Description
Dexamethasone 21-Formate is a synthetic derivative of dexamethasone, a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the addition of a formate group at the 21st position of the dexamethasone molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Formate typically involves the esterification of dexamethasone with formic acid or formic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-Formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and formic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the formate ester into an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: Dexamethasone and formic acid.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Dexamethasone 21-Formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential therapeutic benefits in inflammatory and autoimmune diseases.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and stability of dexamethasone.
Mechanism of Action
Dexamethasone 21-Formate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The formate group may influence the compound’s pharmacokinetics, potentially enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dexamethasone 21-Formate is unique due to the presence of the formate group, which may enhance its stability and bioavailability compared to dexamethasone. This modification can potentially lead to improved therapeutic outcomes and reduced side effects.
Properties
Molecular Formula |
C23H29FO6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate |
InChI |
InChI=1S/C23H29FO6/c1-13-8-17-16-5-4-14-9-15(26)6-7-20(14,2)22(16,24)18(27)10-21(17,3)23(13,29)19(28)11-30-12-25/h6-7,9,12-13,16-18,27,29H,4-5,8,10-11H2,1-3H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
InChI Key |
BNHIJFAJRFEWFF-HOGMHMTRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC=O)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC=O)O)C)O)F)C |
Origin of Product |
United States |
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